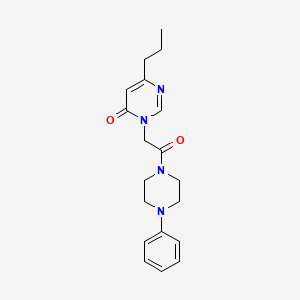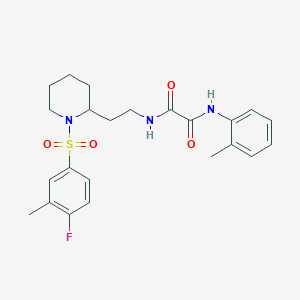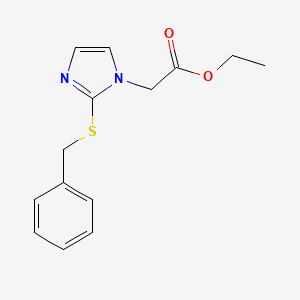
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide, commonly known as ITQA, is a novel compound that has been extensively studied for its potential applications in scientific research. ITQA is a small molecule that exhibits a unique chemical structure, making it an attractive candidate for various research applications.
Aplicaciones Científicas De Investigación
Antiproliferative Activities
N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, including compounds closely related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide, have shown promising antiproliferative activities against various human cancer cell lines. One of these compounds demonstrated specific cytotoxicity against human nasopharyngeal carcinoma cell lines without significant cytotoxicity against peripheral blood mononuclear cells (Chen et al., 2013).
Protein Kinase Inhibition
Isoquinoline derivatives, which are structurally similar to the compound , have been studied for their ability to inhibit protein kinases. These derivatives have shown significant inhibition of cAMP-dependent, cGMP-dependent, and protein kinase C, indicating potential for therapeutic applications in diseases where these kinases play a crucial role (Hidaka et al., 1984).
Biosynthetic Pathway Research
Research into the biosynthesis of certain isoquinoline alkaloids, including those structurally related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide, has revealed a novel biosynthetic pathway. This pathway, divergent from the typical aromatic amino acid origin, offers insight into the metabolic processes of plant secondary metabolites (Bringmann & Feineis, 2001).
Photovoltaic Applications
In the field of photovoltaics, compounds involving naphthalene and isoquinoline moieties have been explored for their potential as non-fullerene electron acceptors. Such research is crucial for the development of efficient bulk-heterojunction photovoltaic devices, indicating the versatility of these molecular structures in energy-related applications (Srivani et al., 2017).
Chemical Synthesis and Structural Studies
Structural studies of amide-containing isoquinoline derivatives reveal insights into their potential for forming inclusion compounds and salts. This research is significant for understanding the molecular interactions and crystal structures of these compounds, which can be relevant in various fields including pharmaceuticals and materials science (Karmakar et al., 2007).
Therapeutic Potential in Angiogenesis Inhibition
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with structural similarities, has been identified as a potent inhibitor of aminopeptidase N and demonstrated anti-angiogenic activity. This finding is crucial for exploring potential therapeutic applications in diseases involving abnormal angiogenesis, such as cancer (Lee et al., 2005).
Propiedades
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-17(2)25(29)27-13-5-8-20-14-21(10-12-23(20)27)26-24(28)16-30-22-11-9-18-6-3-4-7-19(18)15-22/h3-4,6-7,9-12,14-15,17H,5,8,13,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJBWEDPZPICTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B3011801.png)
![N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3011802.png)
![2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B3011803.png)

![2-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B3011805.png)
![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)
![N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide](/img/structure/B3011809.png)


![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3011815.png)


![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3011820.png)